molecular formula C26H33P B12883382 Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine

Cat. No.: B12883382
M. Wt: 376.5 g/mol
InChI Key: YYPUOXYVBWNLGO-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine: is a tertiary phosphine compound with the molecular formula C26H33P. It is characterized by the presence of a phosphine group attached to a phenylvinyl-substituted phenyl ring, with two cyclohexyl groups attached to the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal complexes makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly important for the production of complex organic molecules .

Mechanism of Action

The mechanism of action of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metal centers, forming stable complexes that facilitate various catalytic processes. The electronic and steric properties of the phosphine ligand influence the reactivity and selectivity of the metal catalyst .

Comparison with Similar Compounds

Uniqueness: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is unique due to the presence of both cyclohexyl and phenylvinyl groups, which provide a distinct combination of electronic and steric properties. This uniqueness makes it a valuable ligand in specific catalytic applications where other phosphines may not be as effective .

Properties

Molecular Formula

C26H33P

Molecular Weight

376.5 g/mol

IUPAC Name

dicyclohexyl-[2-(1-phenylethenyl)phenyl]phosphane

InChI

InChI=1S/C26H33P/c1-21(22-13-5-2-6-14-22)25-19-11-12-20-26(25)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2,5-6,11-14,19-20,23-24H,1,3-4,7-10,15-18H2

InChI Key

YYPUOXYVBWNLGO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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